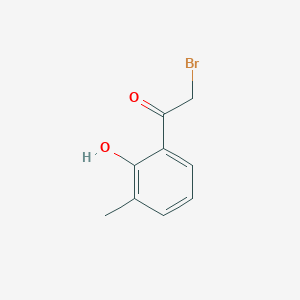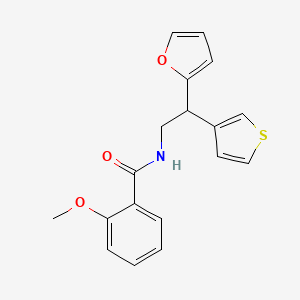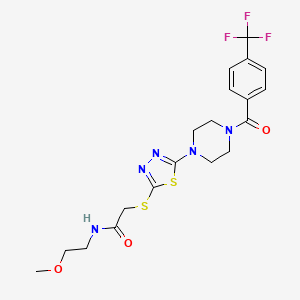
3-(4-fluorophenyl)-1-methyl-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-fluorophenyl)-1-methyl-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C20H22FN5OS and its molecular weight is 399.49. The purity is usually 95%.
BenchChem offers high-quality 3-(4-fluorophenyl)-1-methyl-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)-1H-pyrazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-fluorophenyl)-1-methyl-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)-1H-pyrazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 3-(4-fluorophenyl)-1-methyl-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)-1H-pyrazole-5-carboxamide:
Pharmacological Research
This compound is often studied for its potential pharmacological properties. Researchers investigate its interactions with various biological targets to understand its efficacy and safety as a therapeutic agent. Its structure suggests it could be a candidate for developing new drugs, particularly in areas like pain management, inflammation, and neurological disorders .
Cancer Research
Due to its unique chemical structure, this compound is explored for its anti-cancer properties. Studies focus on its ability to inhibit cancer cell proliferation and induce apoptosis (programmed cell death) in various cancer cell lines. Researchers aim to determine its effectiveness against different types of cancer and its potential as a chemotherapeutic agent .
Neuropharmacology
In neuropharmacology, this compound is examined for its effects on the central nervous system. It is tested for its potential to modulate neurotransmitter systems, which could make it useful in treating neurological conditions such as epilepsy, anxiety, and depression. Its impact on cognitive functions and neuroprotection is also a significant area of study .
Anti-inflammatory Studies
The compound’s potential anti-inflammatory effects are another key research area. Scientists investigate its ability to reduce inflammation by modulating the activity of inflammatory mediators and pathways. This research is crucial for developing new treatments for chronic inflammatory diseases like arthritis and inflammatory bowel disease .
Drug Delivery Systems
Finally, this compound is explored in the context of drug delivery systems. Researchers study its chemical properties to develop novel delivery mechanisms that can improve the bioavailability and targeted delivery of therapeutic agents. This research is essential for enhancing the effectiveness of various drugs.
These applications highlight the compound’s versatility and potential in various fields of scientific research. Each area offers unique insights and opportunities for developing new treatments and understanding complex biological processes.
American Elements Molecules The Royal Society of Chemistry American Elements : Molecules : The Royal Society of Chemistry : American Elements : Molecules
properties
IUPAC Name |
5-(4-fluorophenyl)-2-methyl-N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN5OS/c1-25-18(11-17(24-25)15-4-6-16(21)7-5-15)19(27)23-12-14-3-2-9-26(13-14)20-22-8-10-28-20/h4-8,10-11,14H,2-3,9,12-13H2,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSOWJGXGFTWJOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCC3CCCN(C3)C4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Chlorophenyl)methyl]-6-cyclopentyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2870528.png)
![N-(naphtho[1,2-d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2870529.png)
![[1-(3-Methylquinoxalin-2-yl)pyrrolidin-2-yl]methanol](/img/structure/B2870532.png)

![N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2870534.png)
![N-[2-[4-(3-Cyanoquinolin-4-yl)piperazin-1-yl]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2870535.png)

![7-[(3-Chlorophenyl)methyl]-3-methyl-8-{4-[(4-methylphenyl)methyl]piperazinyl}-1,3,7-trihydropurine-2,6-dione](/img/structure/B2870537.png)
![Tert-butyl (3aS,6aR)-2-(2-chloropyrimidine-5-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2870539.png)

![1-(7-Methoxy-2-(4-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2870547.png)


